1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that features a pyridazinyl group, a pyrrolidinyl group, and a thiophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Pyridazinyl Intermediate: Starting with a pyridazine derivative, the compound can be functionalized to introduce the necessary substituents.
Coupling with Pyrrolidine: The pyridazinyl intermediate can be reacted with a pyrrolidine derivative under appropriate conditions to form the pyridazin-3-yloxy-pyrrolidine structure.
Introduction of the Thiophenyl Group: The final step might involve coupling the intermediate with a thiophene derivative to form the ethanone structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases, depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical agent due to its unique structure.
Industry: Possible applications in materials science or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
1-(3-pyridazin-3-yloxypyrrolidin-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(9-12-3-2-8-20-12)17-7-5-11(10-17)19-13-4-1-6-15-16-13/h1-4,6,8,11H,5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEXRKJWKNOJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.